1-Butyl-3-methylimidazolium hexafluoroantimonate
Overview
Description
1-Butyl-3-methylimidazolium hexafluoroantimonate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is composed of a 1-butyl-3-methylimidazolium cation and a hexafluoroantimonate anion. It is used in various applications due to its ability to dissolve both organic and inorganic materials .
Mechanism of Action
Target of Action
1-Butyl-3-methylimidazolium hexafluoroantimonate, also known as 1-butyl-3-methylimidazol-3-ium;hexafluoroantimony(1-), is an ionic liquid Ionic liquids are generally known to interact with a variety of biological and chemical systems, influencing their behavior and properties .
Mode of Action
It’s known that ionic liquids can influence chemical reactions by acting as solvents and altering the environment in which the reaction occurs . They can also interact with biological systems, potentially influencing their behavior .
Biochemical Pathways
Ionic liquids can affect a variety of biochemical processes due to their unique properties, such as their ability to dissolve a wide range of compounds .
Pharmacokinetics
As an ionic liquid, its bioavailability would likely be influenced by factors such as its size, charge, and hydrophobicity .
Result of Action
Ionic liquids can have a variety of effects on chemical and biological systems, depending on their specific properties and the nature of their interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water or other solvents can affect the properties of ionic liquids and their interactions with other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium hexafluoroantimonate is typically synthesized through a metathesis reaction. The process involves the reaction of 1-butyl-3-methylimidazolium chloride with antimony pentafluoride in an organic solvent. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methylimidazolium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-Butyl-3-methylimidazolium hexafluoroantimonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions.
Biology: The compound is employed in the extraction and purification of biomolecules.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: The compound is used in electrochemical applications, such as in batteries and capacitors.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness: 1-Butyl-3-methylimidazolium hexafluoroantimonate is unique due to its specific anion, hexafluoroantimonate, which imparts distinct properties such as higher thermal stability and unique solubility characteristics compared to other similar ionic liquids .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;hexafluoroantimony(1-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.6FH.Sb/c1-3-4-5-10-7-6-9(2)8-10;;;;;;;/h6-8H,3-5H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHAOLBENQQIBR-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.F[Sb-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F6N2Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586926 | |
Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174645-81-9 | |
Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylimidazolium Hexafluoroantimonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Butyl-3-methylimidazolium hexafluoroantimonate being explored as a component in dielectric elastomers?
A1: Dielectric elastomers (DEs) require high voltages for activation, which is a significant drawback. this compound (BmimSbF6) is an ionic liquid (IL) that exhibits high dielectric permittivity. [] Incorporating BmimSbF6 into silicone elastomers has been shown to significantly enhance their dielectric permittivity. [] This increase in dielectric permittivity could potentially lead to DEs that operate at lower voltages, making them more efficient and practical for various applications.
Q2: How does the structure of this compound affect its performance in the polymerization of poly(3-octylthiophene)?
A2: The structure of ILs like this compound can impact the polymerization of 3-octylthiophene by influencing the solubility of reactants and the stability of the reactive intermediates. While the provided abstract does not delve into the specifics of these interactions for BmimSbF6, it does mention that the influence of IL structure on the oxidative polymerization process was analyzed using the linear solvation energy relationship equation. [] This suggests that different ILs, including variations of BmimSbF6, might exhibit different levels of effectiveness as solvents in this polymerization reaction.
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